![molecular formula C7H5NS2 B008807 Thieno[2,3-c]pyridine-7(6H)-thione CAS No. 104587-44-2](/img/structure/B8807.png)

Thieno[2,3-c]pyridine-7(6H)-thione

Descripción general

Descripción

Thieno[2,3-c]pyridine-7(6H)-thione belongs to the class of thienopyridines, a group of sulfur-containing heterocyclic compounds that have been widely studied for their diverse chemical properties and potential applications in various fields of chemistry and material science.

Synthesis Analysis

The synthesis of thieno[2,3-c]pyridine derivatives involves multiple steps, including electrophilic substitution, lithiation, and cyclization reactions. For instance, thieno[3,2-b]pyridine derivatives have been synthesized through the addition of toluene-α-thiol to 2-ethynylpyridine followed by vacuum pyrolysis, yielding various derivatives after electrophilic substitution and lithiation at specific positions on the thiophene ring (Klemm & Louris, 1984).

Molecular Structure Analysis

Molecular structure analyses of thieno[2,3-c]pyridine derivatives often involve spectral data such as 1H and 13C NMR, revealing their aromatic character and the planarity of the thieno[2,3-b]pyridine residue. Such analyses provide insights into the electronic and spatial configuration, crucial for understanding their chemical behavior (Pinheiro et al., 2012).

Chemical Reactions and Properties

Thieno[2,3-c]pyridine-7(6H)-thione and its derivatives undergo various chemical reactions, including electrophilic substitutions, cyclizations, and reactions with halogenated compounds to yield a wide range of functionalized derivatives. These reactions are pivotal for the synthesis of complex heterocyclic compounds and for modifications that enhance their chemical properties for specific applications (Elneairy, 2010).

Physical Properties Analysis

The physical properties of thieno[2,3-c]pyridine derivatives, such as their crystalline structure, can be elucidated through X-ray crystallography. This method provides detailed information on the molecular and crystal lattice structure, which is essential for understanding their stability, solubility, and reactivity (Pinheiro et al., 2012).

Chemical Properties Analysis

The chemical properties of thieno[2,3-c]pyridine-7(6H)-thione derivatives include their reactivity towards nucleophiles and electrophiles, their ability to undergo redox reactions, and their photophysical properties. Studies have shown that the introduction of substituents into the thieno[2,3-c]pyridine ring can significantly influence these properties, affecting their potential applications in organic synthesis, materials science, and pharmaceutical chemistry (Molenda et al., 2023).

Aplicaciones Científicas De Investigación

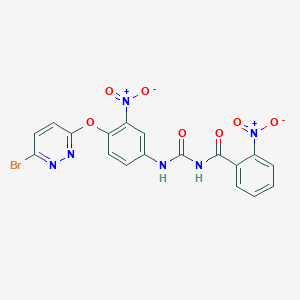

Pharmacophoric Hybrid Molecules : 2-Thioxo-1,2-dihydropyridine-3-carbonitrile, a precursor for thieno[2,3-c]pyridine derivatives, is utilized in creating novel pharmacophoric hybrid molecules (Salem et al., 2019).

Potential Antimalarial Drugs : 4- and 5-aminothieno[2,3-b]pyridines derived from thieno[2,3-b]pyridine 7-oxide show potential as antimalarial drugs (Klemm et al., 1970).

Synthesis of Arylthieno[2,3-b]pyridines and Aminothieno[2,3-b]pyridines : Regioselective bromination of thieno[2,3-b]pyridine leads to the synthesis of these compounds, highlighting their synthetic versatility (Lucas et al., 2015).

Applications in Herbicides, Fungicides, Pesticides, Medicines, and Dyes : Thieno[2,3-b]pyridine derivatives are noted for their significant biological properties and diverse applications (Jian, 2008).

Anxiolytic, Anticonvulsive, and Antiinflammatory Properties : Novel thieno[2,3-b:5,4-c′]dipyridines synthesized demonstrate these properties (Weis & Seebacher, 2003).

Improving Anti-Proliferative Agents : Enhancing water solubility and cancer cell killing potency of thieno[2,3-b]pyridine anti-proliferative agents by loading them into a polymer matrix is a significant advancement (Zafar et al., 2018).

Drug Discovery and Synthesis Applications : Indenopyridine-2-thione and thieno[2,3-b]indeno[2,1-e]pyridine derivatives synthesized show potential in these areas (Hassanein, 2000).

Synthesis of Complex Nitro and Sulfur Heterocyclic Derivatives : The novel method for synthesizing pyridine-2(1H)-thione and its derivatives opens up new avenues for creating these derivatives (Elneairy, 2010).

Antibacterial and Cytotoxic Activities : Novel thieno[2,3-b]pyridines exhibit promising antibacterial and cytotoxic activities, potential as pim-1 inhibitors (Mekky et al., 2020).

Neurotropic Properties : Synthesized 1-amino-2-substituted 8,9-dihydro-6H-pyrano(thiopyrano)[4,3-d]-thieno[2,3-b]pyridines and -thieno[2,3-c]-2,7-naphthyridines show neurotropic properties (Paronikyan et al., 1997).

Direcciones Futuras

Propiedades

IUPAC Name |

6H-thieno[2,3-c]pyridine-7-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NS2/c9-7-6-5(1-3-8-7)2-4-10-6/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQICVSZKZQLFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C2=C1C=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562791 | |

| Record name | Thieno[2,3-c]pyridine-7(6H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[2,3-c]pyridine-7(6H)-thione | |

CAS RN |

104587-44-2 | |

| Record name | Thieno[2,3-c]pyridine-7(6H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate](/img/structure/B8733.png)

![Imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B8735.png)

![Benz[a]anthracene-7,12-dicarboxaldehyde](/img/structure/B8740.png)